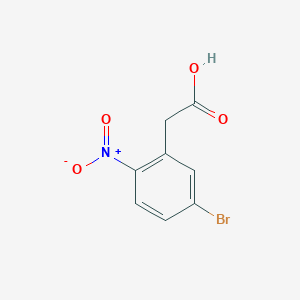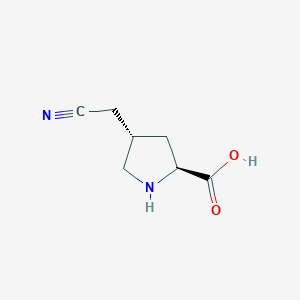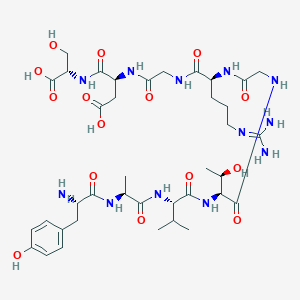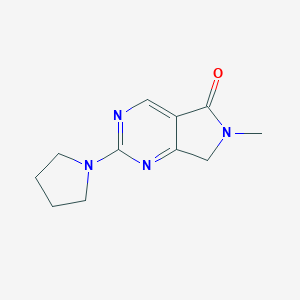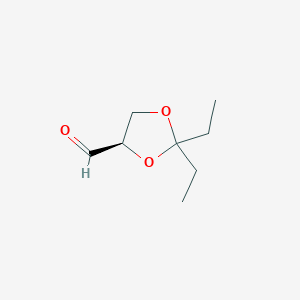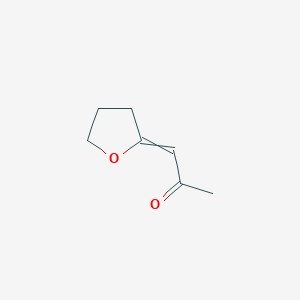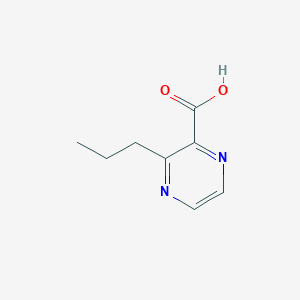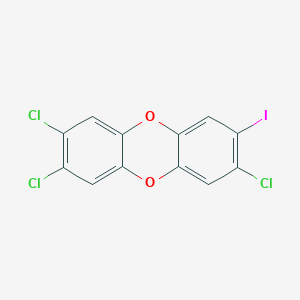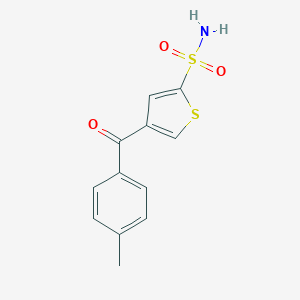
4-(4-Methylbenzoyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylbenzoyl)-2-thiophenesulfonamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Wirkmechanismus
The mechanism of action of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses. It has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide are diverse and depend on the specific biological activity being studied. For example, in studies investigating its anti-inflammatory properties, it has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In studies investigating its anti-cancer properties, it has been found to induce apoptosis in cancer cells and inhibit their proliferation. In studies investigating its anti-microbial properties, it has been found to inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-Methylbenzoyl)-2-thiophenesulfonamide in lab experiments is its wide range of biological activities. This makes it a versatile tool for studying various biological processes. Additionally, its synthesis method is relatively simple and straightforward, making it easy to obtain in large quantities. However, one limitation of using 4-(4-Methylbenzoyl)-2-thiophenesulfonamide in lab experiments is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(4-Methylbenzoyl)-2-thiophenesulfonamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, there is interest in further elucidating its mechanism of action and identifying its molecular targets. Finally, there is interest in developing new derivatives of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide with improved biological activities and reduced toxicity.
Synthesemethoden
The synthesis of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide involves the reaction of 4-methylbenzoyl chloride with thiophene-2-sulfonamide in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, where the acyl chloride group of the 4-methylbenzoyl chloride reacts with the amino group of the thiophene-2-sulfonamide to form the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylbenzoyl)-2-thiophenesulfonamide has been extensively used in scientific research due to its various biological activities. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, it has been shown to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Eigenschaften
CAS-Nummer |
119018-06-3 |
|---|---|
Produktname |
4-(4-Methylbenzoyl)-2-thiophenesulfonamide |
Molekularformel |
C12H11NO3S2 |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
4-(4-methylbenzoyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H11NO3S2/c1-8-2-4-9(5-3-8)12(14)10-6-11(17-7-10)18(13,15)16/h2-7H,1H3,(H2,13,15,16) |
InChI-Schlüssel |
GYTMHWVFKHLDEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



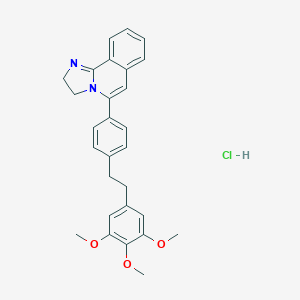
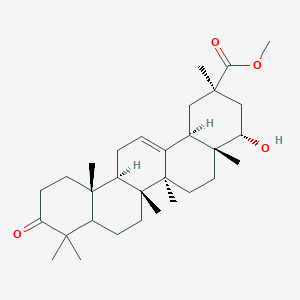
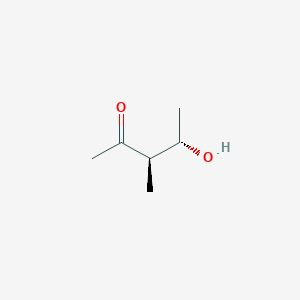
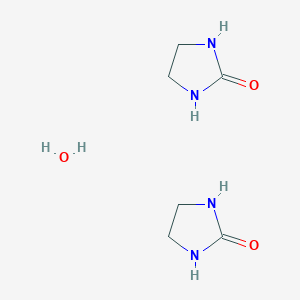
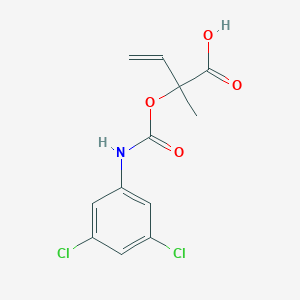
![[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B56212.png)
